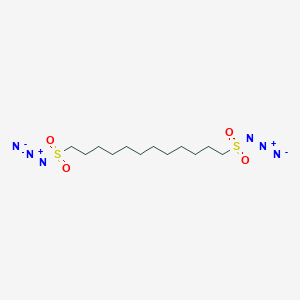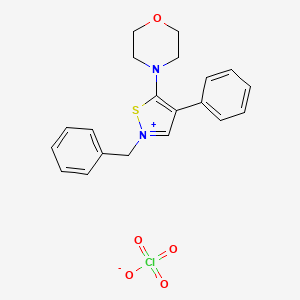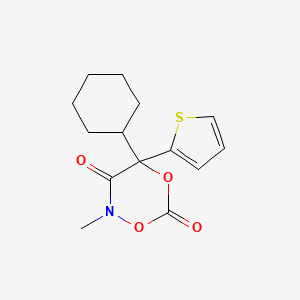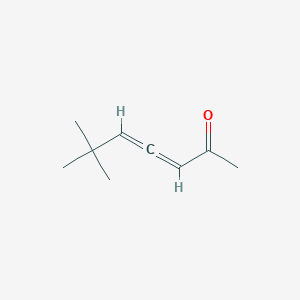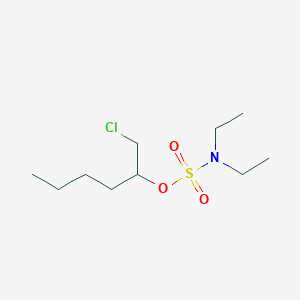![molecular formula C14H17NSi B14355012 N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline CAS No. 90235-45-3](/img/structure/B14355012.png)
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline: is an organosilicon compound that features a unique structure combining aniline and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline typically involves the reaction of N-methylaniline with trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions include:
Temperature: Typically around 50-80°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming N-oxide derivatives.
Reduction: Reduction reactions can target the triple bonds, converting them into single or double bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: TBAF in solvents like THF
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alkenes or alkanes
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and aniline groups. The trimethylsilyl group can be easily removed or substituted, making the compound versatile in organic synthesis. The aniline moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Comparación Con Compuestos Similares
- N-Methyl-N-trimethylsilylacetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
Comparison:
- N-Methyl-N-trimethylsilylacetamide: Similar in structure but lacks the buta-1,3-diyn-1-yl group, making it less versatile in certain reactions.
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Contains a trifluoroacetyl group, which imparts different reactivity and applications compared to the buta-1,3-diyn-1-yl group.
The uniqueness of N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline lies in its combination of the trimethylsilyl and buta-1,3-diyn-1-yl groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
90235-45-3 |
|---|---|
Fórmula molecular |
C14H17NSi |
Peso molecular |
227.38 g/mol |
Nombre IUPAC |
N-methyl-N-(4-trimethylsilylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C14H17NSi/c1-15(14-10-6-5-7-11-14)12-8-9-13-16(2,3)4/h5-7,10-11H,1-4H3 |
Clave InChI |
PLACNOPNMIDNTB-UHFFFAOYSA-N |
SMILES canónico |
CN(C#CC#C[Si](C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
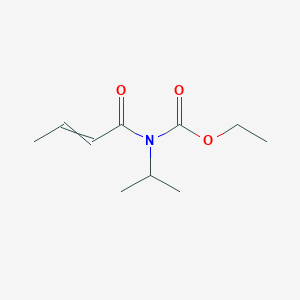
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
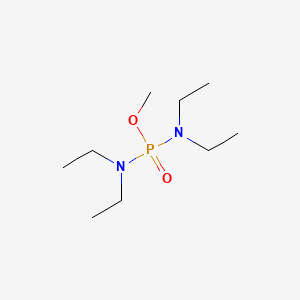
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
